molecular formula C17H16N2S2 B1452264 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1171976-97-8

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1452264
CAS RN: 1171976-97-8
M. Wt: 312.5 g/mol
InChI Key: HXWQTTOWNKEGJJ-UHFFFAOYSA-N
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Description

The compound “4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring . It is a derivative of pyrimidines and diazepines .


Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrrolo and a diazepine ring . The compound crystallizes in the orthorhombic system .

Scientific Research Applications

Organic Solar Cells

The compound’s structure suggests it could be used in the synthesis of donor-acceptor (D-A) conjugated polymers for organic solar cells . These polymers can be applied to create bulk-heterojunction structures, which are essential for the development of high-efficiency organic photovoltaic devices.

Field-Effect Transistors

Due to its potential as a semiconductor, this compound may be utilized in the development of polymer field-effect transistors . These transistors are critical components in modern electronic devices, offering the possibility of flexible electronics and advanced display technologies.

Antibacterial and Antifungal Agents

Compounds with similar structures have shown promising results as antibacterial and antifungal agents . The unique structure of this compound might contribute to the development of new medications or treatments against various bacterial and fungal infections.

Kinase Inhibition

The compound’s derivatives could be explored for their kinase inhibition properties . Kinase inhibitors are an important class of drugs that can treat diseases like cancer by blocking specific enzymes that contribute to cell growth and survival.

Biological Activity Research

This compound could be significant in the search for substances with varied types of biological activity . Its unique structure may interact with biological systems in novel ways, leading to potential therapeutic applications.

Synthetic Chemistry

The compound can serve as a versatile synthon in synthetic chemistry for the preparation of various heterocyclic compounds . These compounds are often used as building blocks in pharmaceuticals and agrochemicals.

properties

IUPAC Name

7-thiophen-2-yl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S2/c1-4-11-12-10-18-16(15-7-3-9-20-15)13-5-2-8-19(13)17(12)21-14(11)6-1/h2-3,5,7-9,16,18H,1,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQTTOWNKEGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
Reactant of Route 4
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

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